N-(p-Toluenesulfonyl)-3-pyrroline
Overview
Description
N-(p-Toluenesulfonyl)-3-pyrroline is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a p-toluenesulfonyl group attached to a 3-pyrroline ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Scientific Research Applications
N-(p-Toluenesulfonyl)-3-pyrroline has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s worth noting that tosyl compounds, in general, are often used as protecting groups in organic synthesis . They can interact with various functional groups in a molecule, thereby influencing the course of chemical reactions.
Mode of Action
N-(p-Toluenesulfonyl)-3-pyrroline, like other tosyl compounds, acts as a protecting group in organic synthesis. It can form a stable complex with various functional groups in a molecule, thereby preventing these groups from participating in chemical reactions . This allows chemists to selectively manipulate other parts of the molecule without affecting the protected group.
Biochemical Pathways
Tosyl compounds are known to play a crucial role in various synthetic pathways in organic chemistry . They can influence the course of chemical reactions by protecting certain functional groups, thereby enabling the selective manipulation of molecules.
Result of Action
As a tosyl compound, it can influence the course of chemical reactions by acting as a protecting group . This can have significant implications in the synthesis of complex organic molecules, including pharmaceuticals.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of tosyl compounds can be affected by factors such as temperature and pH . Moreover, the presence of certain reagents can trigger the removal of the tosyl group, thereby influencing the course of chemical reactions .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Toluenesulfonyl)-3-pyrroline typically involves the reaction of p-toluenesulfonyl chloride with 3-pyrroline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+3-pyrroline→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(p-Toluenesulfonyl)-3-pyrroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various sulfonyl derivatives, reduced amines, and substituted pyrrolines.
Comparison with Similar Compounds
- N-(p-Toluenesulfonyl)-2-pyrroline
- N-(p-Toluenesulfonyl)-4-pyrroline
- N-(p-Toluenesulfonyl)-pyrrole
Comparison: N-(p-Toluenesulfonyl)-3-pyrroline is unique due to its specific position of the sulfonyl group on the 3-pyrroline ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMIBRUQCUASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456644 | |
Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-72-2 | |
Record name | N-Tosyl-2,5-dihydropyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16851-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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